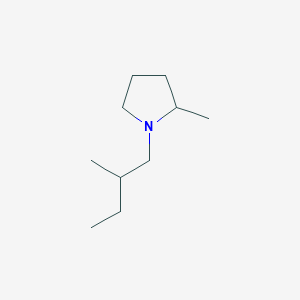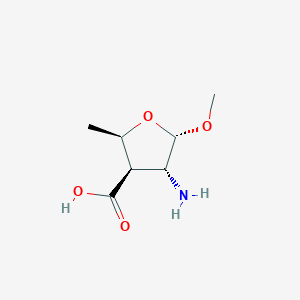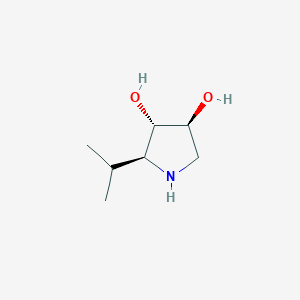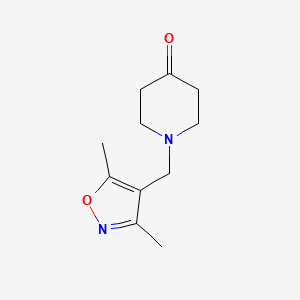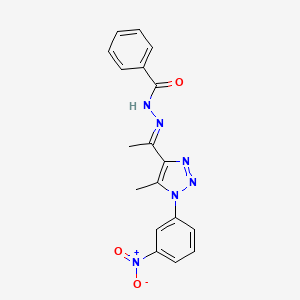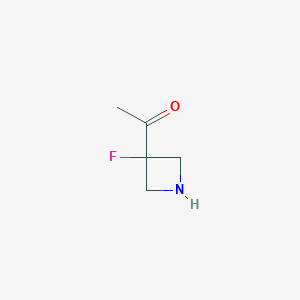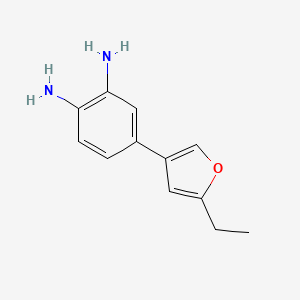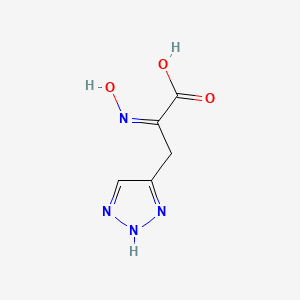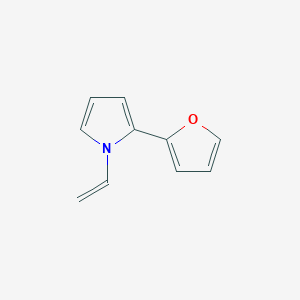
1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications. The presence of a vinyl group further enhances its reactivity, allowing for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a vinyl pyrrole halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-1-vinyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Furanones.
Reduction: Ethyl-substituted pyrroles.
Substitution: Halogenated pyrroles.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole involves its interaction with various molecular targets. The furan and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The vinyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-1H-pyrrole: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Thiophen-2-yl)-1-vinyl-1H-pyrrole: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-1-ethyl-1H-pyrrole: The vinyl group is replaced with an ethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is unique due to the combination of its furan and pyrrole rings with a vinyl group, providing a versatile platform for chemical modifications and a wide range of applications in various fields.
Propiedades
Número CAS |
79892-12-9 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-ethenyl-2-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |
Clave InChI |
XPSPDDNEMDTADU-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=CC=C1C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



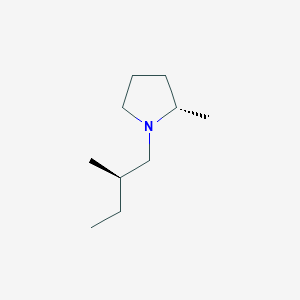
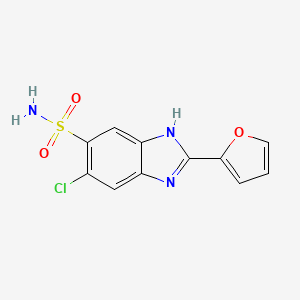
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
